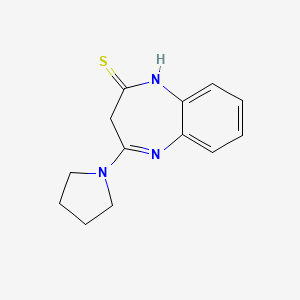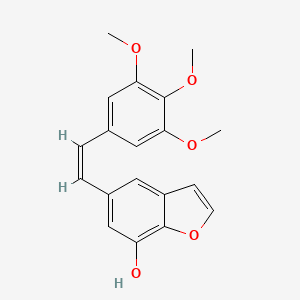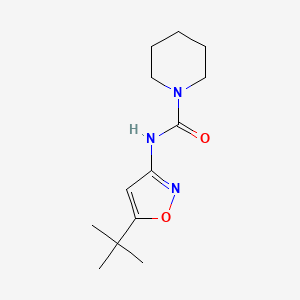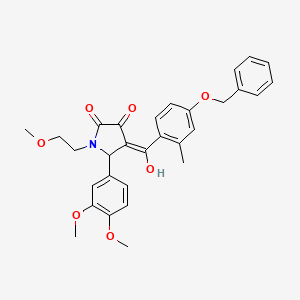![molecular formula C21H23FN2S B12891901 N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine CAS No. 89707-45-9](/img/structure/B12891901.png)
N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine is an organic compound with the molecular formula C21H23FN2S and a molecular weight of 354.48 g/mol . This compound belongs to the class of isoquinoline derivatives and is characterized by the presence of a fluorophenyl group and a thioether linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline core structure. This can be achieved through various methods, including the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.
Thioether Formation: The thioether linkage is formed by reacting the isoquinoline derivative with an appropriate thiol reagent under basic conditions.
N,N-Diethylation: The final step involves the diethylation of the amine group using diethyl sulfate or a similar alkylating agent.
Industrial Production Methods
Industrial production of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
化学反应分析
Types of Reactions
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the isoquinoline core.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
科学研究应用
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
作用机制
The mechanism of action of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group and thioether linkage contributes to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
N,N-Diethyl-2-((1-(4-fluorophenyl)isoquinolin-3-yl)thio)ethanamine: The fluorine atom is positioned differently, potentially altering its properties.
N,N-Diethyl-2-((1-(2-chlorophenyl)isoquinolin-3-yl)thio)ethanamine: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine is unique due to the specific positioning of the fluorophenyl group and the thioether linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89707-45-9 |
|---|---|
分子式 |
C21H23FN2S |
分子量 |
354.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanylethanamine |
InChI |
InChI=1S/C21H23FN2S/c1-3-24(4-2)13-14-25-20-15-16-9-5-6-10-17(16)21(23-20)18-11-7-8-12-19(18)22/h5-12,15H,3-4,13-14H2,1-2H3 |
InChI 键 |
IXRPDSKJGRETDC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)

![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)

![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)



